molecular formula C9H17Cl B13856300 1-Chloro-4-propylcyclohexane CAS No. 2475-85-6

1-Chloro-4-propylcyclohexane

Cat. No.: B13856300
CAS No.: 2475-85-6
M. Wt: 160.68 g/mol
InChI Key: XMJZWRSJWRRBDH-UHFFFAOYSA-N
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Description

1-Chloro-4-propylcyclohexane is an organic compound with the molecular formula C9H17Cl. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing only carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a cyclohexane ring substituted with a chlorine atom at the first position and a propyl group at the fourth position .

Preparation Methods

The synthesis of 1-Chloro-4-propylcyclohexane can be achieved through various methods. One common synthetic route involves the chlorination of 4-propylcyclohexanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:

4-Propylcyclohexanol+SOCl2This compound+SO2+HCl\text{4-Propylcyclohexanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Propylcyclohexanol+SOCl2​→this compound+SO2​+HCl

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-propylcyclohexene followed by chlorination using chlorine gas in the presence of a suitable catalyst .

Chemical Reactions Analysis

1-Chloro-4-propylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) to form corresponding alcohols or amines.

    Reduction Reactions: The compound can be reduced to 4-propylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-propylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common reagents and conditions used in these reactions include strong bases for substitution, reducing agents for reduction, and oxidizing agents for oxidation .

Scientific Research Applications

1-Chloro-4-propylcyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of medicinal compounds.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-propylcyclohexane involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological pathways and molecular targets, exerting their effects through different mechanisms .

Comparison with Similar Compounds

1-Chloro-4-propylcyclohexane can be compared with other similar compounds, such as:

    1-Chloro-4-methylcyclohexane: Similar in structure but with a methyl group instead of a propyl group.

    1-Bromo-4-propylcyclohexane: Similar in structure but with a bromine atom instead of a chlorine atom.

    4-Propylcyclohexanol: The alcohol derivative of this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and properties .

Properties

CAS No.

2475-85-6

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-chloro-4-propylcyclohexane

InChI

InChI=1S/C9H17Cl/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7H2,1H3

InChI Key

XMJZWRSJWRRBDH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)Cl

Origin of Product

United States

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